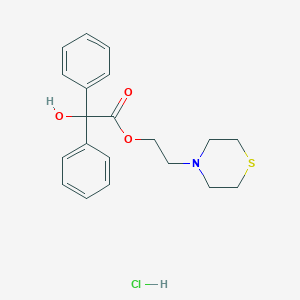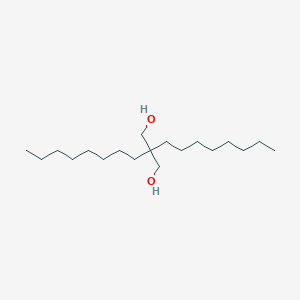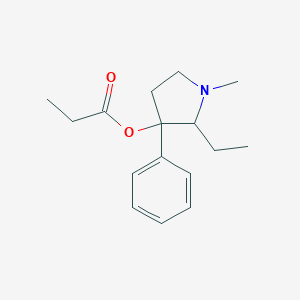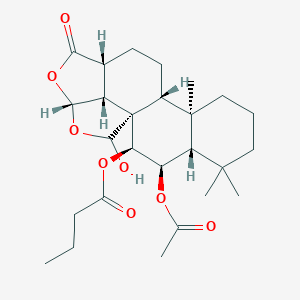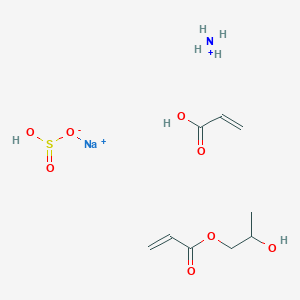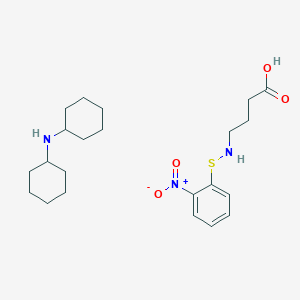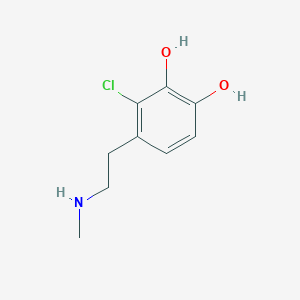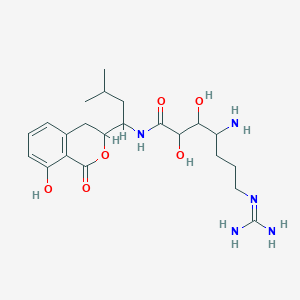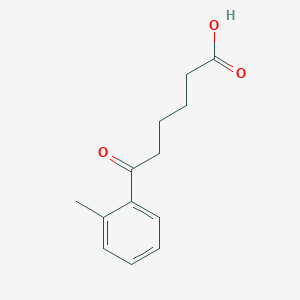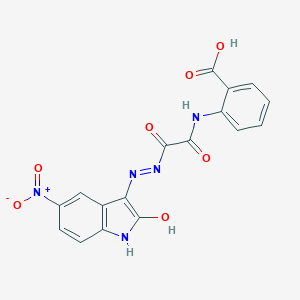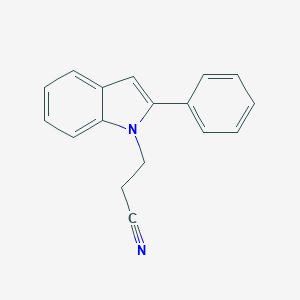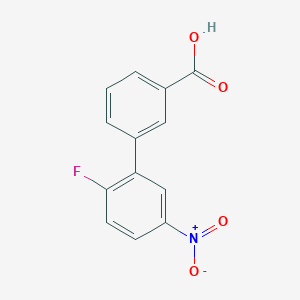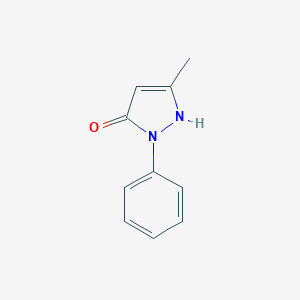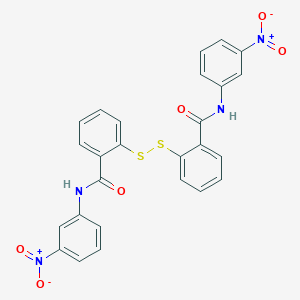
2,2'-Dithiobis(N-(3-nitrophenyl)benzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-Dithiobis(N-(3-nitrophenyl)benzamide) is a chemical compound that is widely used in scientific research. It is a member of the class of dithiobisbenzamides, which are known for their ability to act as thiol-disulfide oxidoreductase inhibitors.
Mechanism Of Action
The mechanism of action of 2,2'-Dithiobis(N-(3-nitrophenyl)benzamide) involves its ability to form disulfide bonds with thiol groups on target enzymes. This leads to the inhibition of the enzymatic activity of these proteins, which can have downstream effects on cellular processes such as protein folding and redox signaling.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2,2'-Dithiobis(N-(3-nitrophenyl)benzamide) are dependent on the specific target enzymes that are inhibited. However, in general, inhibition of thiol-disulfide oxidoreductases can lead to changes in protein folding and redox signaling, which can have downstream effects on cellular processes such as cell proliferation and apoptosis.
Advantages And Limitations For Lab Experiments
One advantage of using 2,2'-Dithiobis(N-(3-nitrophenyl)benzamide) in lab experiments is its ability to selectively inhibit thiol-disulfide oxidoreductases. This allows researchers to study the specific effects of inhibiting these enzymes on cellular processes. However, one limitation of this compound is that it may not be suitable for all experiments, as its effects are dependent on the specific target enzymes that are inhibited.
Future Directions
There are several future directions for research on 2,2'-Dithiobis(N-(3-nitrophenyl)benzamide). One area of interest is the development of more selective inhibitors of thiol-disulfide oxidoreductases, which could have potential therapeutic applications. Additionally, further research is needed to fully understand the downstream effects of inhibiting these enzymes on cellular processes. Finally, the use of 2,2'-Dithiobis(N-(3-nitrophenyl)benzamide) in combination with other compounds may have synergistic effects that could be explored in future research.
Scientific Research Applications
2,2'-Dithiobis(N-(3-nitrophenyl)benzamide) is used in a variety of scientific research applications. One of the most common uses is as an inhibitor of thiol-disulfide oxidoreductases, which are enzymes that play an important role in redox signaling and protein folding. This compound has been shown to inhibit the activity of several thiol-disulfide oxidoreductases, including protein disulfide isomerase and thioredoxin reductase.
properties
CAS RN |
19602-86-9 |
|---|---|
Product Name |
2,2'-Dithiobis(N-(3-nitrophenyl)benzamide) |
Molecular Formula |
C26H18N4O6S2 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
N-(3-nitrophenyl)-2-[[2-[(3-nitrophenyl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C26H18N4O6S2/c31-25(27-17-7-5-9-19(15-17)29(33)34)21-11-1-3-13-23(21)37-38-24-14-4-2-12-22(24)26(32)28-18-8-6-10-20(16-18)30(35)36/h1-16H,(H,27,31)(H,28,32) |
InChI Key |
SPPXIUOVSUAEGS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])SSC3=CC=CC=C3C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])SSC3=CC=CC=C3C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Other CAS RN |
19602-86-9 |
synonyms |
N-(3-nitrophenyl)-2-[2-[(3-nitrophenyl)carbamoyl]phenyl]disulfanyl-ben zamide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


